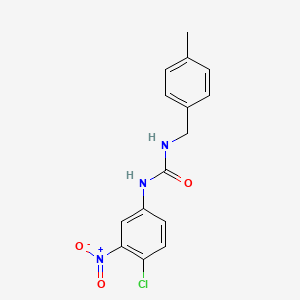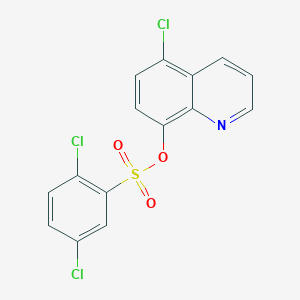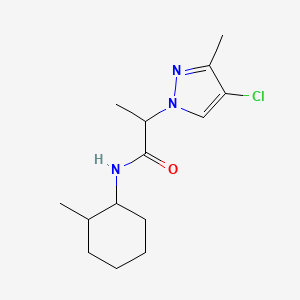![molecular formula C20H14F9N3O B4542666 4-(1,1,1,3,3,3-HEXAFLUORO-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPAN-2-YL)-5-METHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE](/img/structure/B4542666.png)
4-(1,1,1,3,3,3-HEXAFLUORO-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPAN-2-YL)-5-METHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE
Overview
Description
4-(1,1,1,3,3,3-Hexafluoro-2-{[3-(Trifluoromethyl)phenyl]amino}propan-2-yl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a complex organic compound characterized by its unique structure and properties This compound is notable for its multiple fluorine atoms, which contribute to its high stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,1,3,3,3-Hexafluoro-2-{[3-(Trifluoromethyl)phenyl]amino}propan-2-yl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the hexafluoroisopropanol intermediate: This step involves the reaction of hexafluoroacetone with an appropriate amine under controlled conditions.
Amination and cyclization: The intermediate is then subjected to amination and cyclization reactions to form the pyrazolone ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(1,1,1,3,3,3-Hexafluoro-2-{[3-(Trifluoromethyl)phenyl]amino}propan-2-yl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The presence of fluorine atoms makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while reduction can produce various alcohol derivatives.
Scientific Research Applications
4-(1,1,1,3,3,3-Hexafluoro-2-{[3-(Trifluoromethyl)phenyl]amino}propan-2-yl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-(1,1,1,3,3,3-Hexafluoro-2-{[3-(Trifluoromethyl)phenyl]amino}propan-2-yl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to target proteins, influencing various biochemical pathways. This interaction can modulate enzyme activity, receptor binding, and signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent in peptide chemistry and catalysis.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Utilized in the synthesis of various organic compounds.
4-Ethenyl-α,α-bis(trifluoromethyl)benzenemethanol: Employed in the preparation of advanced materials.
Uniqueness
4-(1,1,1,3,3,3-Hexafluoro-2-{[3-(Trifluoromethyl)phenyl]amino}propan-2-yl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one stands out due to its unique combination of fluorine atoms and pyrazolone ring structure, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
4-[1,1,1,3,3,3-hexafluoro-2-[3-(trifluoromethyl)anilino]propan-2-yl]-5-methyl-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F9N3O/c1-11-15(16(33)32(31-11)14-8-3-2-4-9-14)17(19(24,25)26,20(27,28)29)30-13-7-5-6-12(10-13)18(21,22)23/h2-10,30-31H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLFDFZLCUBRPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C(F)(F)F)(C(F)(F)F)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,7aS)-2-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4542585.png)

![N-[1-(tetrahydrofuran-2-yl)ethyl]cyclobutanecarboxamide](/img/structure/B4542596.png)

![3-{[4-(4-Acetylphenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4542602.png)
![methyl 2-chloro-5-{[N-(2-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4542607.png)
![3,5-dimethyl-4-[4-(3-methylphenoxy)butyl]-1H-pyrazole](/img/structure/B4542615.png)



![(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-phenylimidazolidine-2,4-dione](/img/structure/B4542656.png)
![4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzamide](/img/structure/B4542664.png)
![(6Z)-5-imino-2-(4-methylphenyl)-6-[(3-methylphenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4542667.png)
![1-(2-methoxyphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-pyrazol-5-ol](/img/structure/B4542669.png)
